molecular formula C7H6N2 B057721 5-Cyano-2-picoline CAS No. 3222-48-8

5-Cyano-2-picoline

Cat. No.: B057721
CAS No.: 3222-48-8
M. Wt: 118.14 g/mol
InChI Key: PBLOYQAQGYUPCM-UHFFFAOYSA-N
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Description

5-Cyano-2-picoline, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135042. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Cyano-2-methylpyridine, also known as 6-Methylnicotinonitrile or 5-Cyano-2-picoline, primarily targets enzymes involved in metabolic pathways. Notably, it has been used in the synthesis of inhibitors for inosine 5’-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase . IMPDH is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, while procollagen C-proteinase is involved in collagen maturation.

Properties

IUPAC Name

6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLOYQAQGYUPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300134
Record name 5-Cyano-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-48-8
Record name 3222-48-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyano-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 6-Methylnicotinonitrile?

A1: 6-Methylnicotinonitrile can be synthesized through several routes. One common approach involves the reaction of malononitrile with 4-methylpentan-2-one and an aryl carboxaldehyde in the presence of ammonium acetate []. Another method utilizes ylidenemalononitrile enamines, which undergo cyclization reactions with various reagents to afford substituted nicotinonitriles, including 6-Methylnicotinonitrile derivatives [].

Q2: What are the key structural features of 6-Methylnicotinonitrile?

A2: 6-Methylnicotinonitrile is a pyridine derivative with a methyl group at the 6th position and a nitrile group at the 5th position.

    Q3: What types of biologically active compounds can be synthesized using 6-Methylnicotinonitrile as a starting material?

    A3: 6-Methylnicotinonitrile serves as a valuable precursor for a diverse range of compounds, including:

    • Pyridopyrimidines: These compounds are synthesized by reacting 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride followed by treatment with hydrogen chloride []. They have shown potential biological activities.
    • Substituted Nicotinamides: These derivatives, synthesized through various modifications of the 6-Methylnicotinonitrile core [], exhibit a wide range of pharmacological activities.
    • Thiosemicarbazones: Derivatives incorporating the 6-methylnicotinonitrile moiety have been explored for their anticancer activity, specifically as inhibitors of ribonucleotide reductase [].

    Q4: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 6-Methylnicotinonitrile?

    A4: Yes, SAR studies have been conducted, particularly with thiosemicarbazone derivatives of 6-methylnicotinonitrile. Research suggests that the presence of small alkylamino substituents, like methylamino, ethylamino, and allylamino, at the 5-position of the pyridine ring significantly enhances the inhibitory activity against ribonucleotide reductase and improves antitumor activity in mice [].

    Q5: Are there any reported applications of 6-Methylnicotinonitrile derivatives in medicinal chemistry?

    A5: While the provided abstracts do not discuss specific drug candidates, the research highlights the potential of 6-Methylnicotinonitrile derivatives in medicinal chemistry:

    • Anticancer Agents: The potent inhibition of ribonucleotide reductase by certain 6-Methylnicotinonitrile thiosemicarbazones suggests their potential as anticancer agents [].
    • Anti-breast Cancer Agents: Research indicates the development of novel 3-pyridinecarbonitriles, structurally related to 6-Methylnicotinonitrile, incorporating sulfonamide moieties, as potential anti-breast cancer agents [, ].

    Q6: What are the limitations of using 6-Methylnicotinonitrile in organic synthesis?

    A6: While 6-Methylnicotinonitrile offers versatility, some limitations exist:

    • Yield Variability: The yields of reactions involving 6-Methylnicotinonitrile and its derivatives can be inconsistent and substrate-dependent, ranging from trace amounts to good yields [].
    • Limited Scope: The scope of some reactions, such as those using ylidenemalononitrile enamines, might be limited to specific substrates and reaction conditions [].

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